tert-Butyl 2-(6-bromopyridin-2-yl)acetate
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Overview
Description
tert-Butyl 2-(6-bromopyridin-2-yl)acetate is an organic compound with the molecular formula C₁₁H₁₄BrNO₂ It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a bromine atom at the 6-position of the pyridine ring and a tert-butyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-bromopyridin-2-yl)acetate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 2-(6-bromopyridin-2-yl)acetic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-bromopyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding pyridine derivative.
Oxidation Reactions: Oxidation can occur at the pyridine ring or the ester group, leading to different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) in the presence of hydrogen gas (H₂) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted pyridine derivatives.
Reduction: The major product is the de-brominated pyridine derivative.
Oxidation: Products can include pyridine N-oxides or carboxylic acids, depending on the reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(6-bromopyridin-2-yl)acetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological properties that could be useful in treating various diseases.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-bromopyridin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, its aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(4-bromopyridin-2-yl)acetate
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl bromoacetate
Uniqueness
tert-Butyl 2-(6-bromopyridin-2-yl)acetate is unique due to the specific positioning of the bromine atom and the ester group on the pyridine ring. This configuration imparts distinct chemical properties and reactivity patterns compared to its analogs. The compound’s ability to undergo selective substitution and its potential biological activities make it a valuable molecule for research and industrial applications.
Properties
CAS No. |
1266119-17-8 |
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Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
tert-butyl 2-(6-bromopyridin-2-yl)acetate |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-8-5-4-6-9(12)13-8/h4-6H,7H2,1-3H3 |
InChI Key |
QTBDTZFTCNZTIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC(=CC=C1)Br |
Origin of Product |
United States |
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